molecular formula C9H8BrClO B6265141 1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol CAS No. 1515613-54-3

1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol

Cat. No. B6265141
CAS RN: 1515613-54-3
M. Wt: 247.51 g/mol
InChI Key: NNNWVJWNPWXSRE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol (BCPC) is a synthetic compound belonging to the cyclopropanols, a class of compounds characterized by the presence of a three-membered ring of atoms. BCPC is a versatile synthetic compound with a wide range of applications in the scientific research and laboratory settings. It is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the control of cell growth.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it has been shown to interfere with the binding of certain ligands to their receptors.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. It has also been shown to interfere with the binding of certain ligands to their receptors, which can lead to changes in the expression of genes. In addition, this compound has been shown to have an effect on the metabolism of certain drugs, as well as on the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol in laboratory experiments has several advantages. It is a versatile compound that can be used in a wide range of synthetic reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is relatively unstable and can decompose under certain conditions. It is also toxic and should be handled with care.

Future Directions

The use of 1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol in scientific research and laboratory settings is expected to continue to increase in the future. It is expected to be used in the synthesis of more complex organic compounds and in the study of biochemical and physiological processes. In addition, it is expected to be used in the development of new drugs and therapies. Finally, this compound is expected to be used in the development of new technologies, such as nanotechnology and biotechnology.

Synthesis Methods

1-(4-Bromo-3-chlorophenyl)cyclopropan-1-ol can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stork enamine synthesis, and the Ullmann reaction. The Williamson ether synthesis is a method of forming an ether by reacting an alkyl halide with an alkoxide. In the Stork enamine synthesis, an aldehyde or ketone is reacted with an enamine to form a cyclopropane. The Ullmann reaction is a method of coupling two organic molecules using a copper-based catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol involves the conversion of a cyclopropane compound to the desired alcohol through a series of reactions.", "Starting Materials": [ "4-bromo-3-chlorobenzene", "cyclopropane", "sodium hydride", "diethyl carbonate", "lithium aluminum hydride", "water" ], "Reaction": [ "The first step involves the reaction of 4-bromo-3-chlorobenzene with cyclopropane in the presence of sodium hydride to form 1-(4-bromo-3-chlorophenyl)cyclopropane.", "Next, the cyclopropane ring is opened using diethyl carbonate and lithium aluminum hydride to form the corresponding carbinol.", "Finally, the carbinol is dehydrated using water to yield 1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol." ] }

CAS RN

1515613-54-3

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8BrClO/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

NNNWVJWNPWXSRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)Cl)O

Purity

95

Origin of Product

United States

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